MS0124
Description
Introduction to 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine
Chemical Identity and IUPAC Nomenclature
6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-(morpholin-4-yl)quinazolin-4-amine (CAS: 1197196-63-6; PubChem CID: 44605026) is a synthetic quinazoline derivative with the molecular formula C₂₀H₂₉N₅O₃ and a molecular weight of 387.48 g/mol. Its IUPAC name systematically describes the quinazoline core and substituents:
- Quinazolin-4-amine : A bicyclic structure comprising fused benzene and pyrimidine rings.
- 6,7-Dimethoxy : Methoxy (-OCH₃) groups at positions 6 and 7 on the benzene ring.
- 2-(Morpholin-4-yl) : A morpholine ring (tetrahydro-1,4-oxazine) attached to position 2 of the pyrimidine ring.
- N-(1-Methylpiperidin-4-yl) : A piperidine derivative with a methyl group at position 1, linked to the amine at position 4.
The structural formula is represented as:
$$ \text{CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCOCC4} $$
This configuration enhances its potential as a bioactive molecule, particularly in interacting with methyltransferases.
Table 1: Key Identifiers of the Compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1197196-63-6 | |
| Molecular Formula | C₂₀H₂₉N₅O₃ | |
| Molecular Weight | 387.48 g/mol | |
| IUPAC Name | 6,7-Dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholin-4-ylquinazolin-4-amine |
Historical Development of Quinazoline-Based Compounds in Medicinal Chemistry
Quinazoline derivatives have evolved from academic curiosities to therapeutic agents over 150 years. Key milestones include:
- 1869 : Synthesis of the first quinazoline derivative by Griess.
- 1951 : Introduction of methaqualone , the first marketed quinazoline drug, as a sedative-hypnotic.
- 2000s : Focus on quinazolines as kinase inhibitors (e.g., gefitinib for cancer) and epigenetic modulators.
The subject compound emerged in the 2010s amid efforts to target lysine methyltransferases like G9a, which regulate histone modification and gene expression. Its design leverages structural features of earlier quinazolines while introducing morpholine and piperidine moieties to enhance selectivity and solubility.
Table 2: Timeline of Quinazoline Drug Development
| Year | Discovery/Advancement | Significance |
|---|---|---|
| 1869 | First quinazoline derivative synthesized | Foundation for heterocyclic chemistry |
| 1951 | Methaqualone introduced | Demonstrated CNS activity |
| 2010s | Trisubstituted quinazolines for epigenetic targets | Applications in oncology and inflammation |
Position Within the Quinazoline Derivative Classification Framework
Quinazoline derivatives are classified by substitution patterns and functional groups:
Substitution-Based Taxonomy
- Disubstituted : Modifications at two positions (e.g., 2,3- or 3,4-substituted).
- Trisubstituted : Modifications at three positions, as seen in the subject compound.
- Tetrasubstituted : Rare derivatives with four substituents.
This compound is a 2,4,6,7-tetrasubstituted quinazolin-4-amine , with:
- Position 2 : Morpholine ring (electron-donating group).
- Position 4 : 1-Methylpiperidin-4-ylamine (basic side chain).
- Positions 6 and 7 : Methoxy groups (enhancing lipophilicity).
Functional Activity Classification
- Enzyme Inhibitors : Targets G9a-like protein methyltransferases.
- Epigenetic Modulators : Alters histone methylation patterns.
Compared to simpler quinazolines (e.g., methaqualone), this derivative’s trisubstituted structure enables precise interactions with enzymatic pockets, reducing off-target effects.
Table 3: Comparison with Related Quinazoline Derivatives
| Compound | Substituents | Target Activity |
|---|---|---|
| Methaqualone | 2-Methyl, 3-o-tolyl | Sedative-hypnotic |
| Gefitinib | 3-Chloro-4-fluoroaniline | EGFR kinase inhibitor |
| Subject Compound | 2-Morpholinyl, 4-piperidinyl | G9a methyltransferase inhibitor |
Propriétés
Formule moléculaire |
C20H29N5O3 |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23) |
Clé InChI |
MEVMMQQJOXBSAX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCOCC4 |
Origine du produit |
United States |
Méthodes De Préparation
Nitration and Reduction of Veratrole
The process begins with nitration of veratrole using nitric acid (25–68%) at –10 to 30°C, yielding 3,4-dimethoxynitrobenzene (Intermediate I) with a molar ratio of 1:1.5–10 (veratrole:nitric acid). Hydrogenation of Intermediate I over Raney nickel or palladium/carbon (0.1–10 wt%) in ethanol at 65°C and 1.6 MPa produces 3,4-dimethoxyaniline (Intermediate II) in 95% yield.
Urea Formation and Cyclization
Intermediate II undergoes carbamoylation with triphosgene and cyanamide in chloroform at 0–10°C, forming 3,4-dimethoxyphenyl cyanourea (Intermediate III, 90% yield). Cyclization with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 90–95°C generates 2-chloro-4-amino-6,7-dimethoxyquinazoline (Intermediate IV, 70% yield). This intermediate serves as the cornerstone for subsequent functionalization.
Functionalization of the Quinazoline Core
N4-Amination with 1-Methylpiperidin-4-amine
The 4-amino group of the intermediate reacts with 1-methylpiperidin-4-yl mesylate in the presence of cesium carbonate (Cs₂CO₃) and palladium(II) acetate. This Buchwald-Hartwig coupling proceeds at 100°C in toluene, affording the final product in 65% yield after recrystallization. Alternative methods using reductive amination or alkylation protocols report lower efficiencies (<50%) due to steric hindrance.
Optimization of Reaction Parameters
Cyclization Efficiency
Comparative studies reveal that substituting PCl₅/POCl₃ with phosphoryl chloride (POCl₃) alone increases cyclization yields from 70% to 82% by minimizing side reactions. Elevated temperatures (95°C vs. 85°C) further enhance ring closure kinetics.
Solvent and Catalyst Screening
| Parameter | Standard Conditions (Patent) | Optimized Conditions (PMC) |
|---|---|---|
| Cyclization Reagent | PCl₅ + POCl₃ | POCl₃ |
| Temperature | 90–95°C | 95°C |
| Solvent | Neat (POCl₃) | Toluene + POCl₃ |
| Yield | 70% | 82% |
The use of toluene as a co-solvent reduces viscosity, improving heat transfer and reagent mixing.
Analytical Characterization
Critical intermediates and the final product are validated via:
- ¹H NMR : The morpholine protons resonate as a triplet at δ 3.72 ppm (J = 4.8 Hz), while the 1-methylpiperidin-4-yl group shows characteristic multiplets at δ 2.85–3.10 ppm.
- HPLC : Purity >98% is achieved using a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid over 30 minutes).
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 341.41 [M+H]⁺.
Analyse Des Réactions Chimiques
MS0124 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that quinazoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that compounds similar to 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine show significant growth inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, derivatives with similar structural motifs have shown IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, quinazoline derivatives can inhibit enzymes such as EGFR and VEGFR, which are critical in cancer progression .
Neurological Applications
The structural features of 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine suggest potential applications in treating neurological disorders.
Research Insights
- Neuroprotective Effects : Some studies indicate that quinazoline-based compounds may offer neuroprotective benefits, potentially through mechanisms that involve modulation of neurotransmitter systems or reduction of neuroinflammation.
- Drug Development : The compound's ability to cross the blood-brain barrier makes it a candidate for further development in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Pharmacological Research Tool
In addition to its therapeutic potential, this compound serves as a valuable pharmacological research tool .
Applications in Research
- Target Identification : It can be utilized in studies aimed at identifying new biological targets for drug development. The unique structure allows researchers to investigate its interactions with various receptors and enzymes.
- Lead Compound for Synthesis : The compound's framework can be modified to develop new derivatives with enhanced efficacy or reduced toxicity profiles, making it an important scaffold for medicinal chemistry .
Summary Table of Applications
Mécanisme D'action
MS0124 exerts its effects by selectively inhibiting the enzymatic activity of G9A and GLP histone methyltransferases. These enzymes are responsible for the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound prevents the methylation of histones, leading to changes in chromatin structure and gene expression .
Comparaison Avec Des Composés Similaires
Compound 10 ()
- Structure : 6,7-Dimethoxy-N-(5-(4-methylpiperazin-1-yl)pentyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine.
- Key Differences :
- R2 substituent : Pyrrolidin-1-yl (vs. morpholin-4-yl in this compound).
- N-substituent : A longer alkyl chain (pentyl) with a terminal 4-methylpiperazine group.
- Impact : The pyrrolidine ring (smaller and less polar than morpholine) and extended alkyl chain may reduce GLP selectivity due to altered steric and electronic interactions .
Compound 53 ()
- Structure : 2-Cyclohexyl-6,7-dimethoxy-N-(1-methylpiperidin-4-yl)quinazolin-4-amine.
- Key Differences :
- R2 substituent : Cyclohexyl (bulky, hydrophobic group) replaces morpholin-4-yl.
- Impact : The cyclohexyl group likely decreases solubility (higher XLogP) and disrupts hydrogen bonding, leading to reduced potency against GLP .
Vandetanib ()
- Structure : N-(4-Bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine.
- Key Differences :
- Substituents : Bromo and fluorophenyl groups at position 7, with a methoxy-piperidinylmethoxy chain.
- Impact : Targets tyrosine kinases (e.g., EGFR) rather than methyltransferases, demonstrating scaffold versatility but divergent biological activity .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | XLogP | TPSA (Ų) | Water Solubility | Bioavailability |
|---|---|---|---|---|---|
| This compound | 387.48 | 2.5 | 72 | Moderate | High (CNS-penetrant) |
| Compound 10 | ~450 (estimated) | 3.2 | 65 | Low | Moderate |
| Compound 53 | ~380 (estimated) | 3.8 | 55 | Low | Low |
| Vandetanib | 475.36 | 4.1 | 85 | Poor | High (oral) |
Notes:
Key Findings :
Activité Biologique
6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine is a synthetic compound belonging to the quinazoline family, characterized by its complex structure featuring methoxy substitutions and a morpholine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine methyltransferases, which are pivotal in epigenetic regulation.
Chemical Structure
The chemical structure of 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine can be represented as follows:
Research indicates that this compound selectively inhibits lysine methyltransferases, such as G9a. These enzymes modify histones, influencing gene expression and various cellular processes. The inhibition of G9a by 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine suggests its potential application in cancer therapy and other diseases associated with epigenetic dysregulation.
In Vitro Studies
In vitro assays have demonstrated the potency and selectivity of this compound against G9a-like protein methyltransferases. The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | HepG2 | 0.07 | High antiproliferative activity |
| Study B | MCF-7 | 0.91 | Significant inhibition compared to lapatinib |
| Study C | PC-3 | 0.91 | Comparable to gefitinib |
These studies highlight the compound's effectiveness in inhibiting cancer cell proliferation across different cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of methoxy groups at positions 6 and 7 enhances the biological activity of quinazoline derivatives. Specifically, the incorporation of morpholine at position 2 increases binding affinity to target proteins involved in methylation processes .
Case Studies
Recent research has focused on the potential therapeutic applications of 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine in treating cancers characterized by aberrant epigenetic modifications. For example:
- Case Study 1 : In a study involving human leukemia cells (MV4-11), the compound exhibited an IC50 value of 1.10 µM, demonstrating significant cytotoxicity compared to standard treatments.
- Case Study 2 : Another investigation assessed the compound's effects on solid tumors, revealing reduced tumor growth rates in xenograft models when treated with this quinazoline derivative.
Comparative Analysis with Analogous Compounds
The uniqueness of 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine lies in its specific combination of functional groups that enhance its selectivity and potency. The following table compares it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine instead of morpholine | G9a inhibitor |
| Compound B | Piperidine at position 2 | G9a inhibitor |
| Compound C | Substituted with piperazine | Potentially similar activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
